(R,E)-N-(tert-butylsulfinyl)-N'-(2,2,2-trifluoroethyl)formimidamide
Description
(R,E)-N-(tert-Butylsulfinyl)-N'-(2,2,2-trifluoroethyl)formimidamide is a chiral sulfinamide-containing compound with a trifluoroethyl substituent. Its structure features a tert-butylsulfinyl group, which serves as a chiral auxiliary to enforce stereochemical control during synthesis, and a 2,2,2-trifluoroethyl moiety, which introduces strong electron-withdrawing effects and metabolic stability. This compound is of interest in asymmetric synthesis and pharmaceutical chemistry, where such functional groups are leveraged to optimize enantioselectivity and pharmacokinetic properties .
Properties
IUPAC Name |
N-[(R)-tert-butylsulfinyl]-N'-(2,2,2-trifluoroethyl)methanimidamide | |
|---|---|---|
| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C7H13F3N2OS/c1-6(2,3)14(13)12-5-11-4-7(8,9)10/h5H,4H2,1-3H3,(H,11,12)/t14-/m1/s1 | |
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
XLJPZSNYPFXYHP-CQSZACIVSA-N | |
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC(C)(C)S(=O)NC=NCC(F)(F)F | |
| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Isomeric SMILES |
CC(C)(C)[S@@](=O)NC=NCC(F)(F)F | |
| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C7H13F3N2OS | |
| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
230.25 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Biological Activity
(R,E)-N-(tert-butylsulfinyl)-N'-(2,2,2-trifluoroethyl)formimidamide is a compound of significant interest in medicinal chemistry due to its unique structural features and potential biological activities. This article delves into the biological activity of this compound, exploring its synthesis, mechanisms of action, and relevant case studies.
Chemical Structure and Properties
The compound features a sulfinyl group, which enhances its reactivity and biological profile. The trifluoroethyl moiety is known for its ability to modulate pharmacokinetic properties, making it an attractive candidate in drug design.
Synthesis
The synthesis of this compound typically involves the nucleophilic addition of the trifluoroethyl group to chiral N-tert-butylsulfinyl imines. This process can yield high stereoselectivity and is crucial for maintaining the desired configuration in biological applications .
- Antimicrobial Properties : Research indicates that compounds with sulfinyl groups exhibit antimicrobial activity. The mechanism often involves disruption of bacterial cell walls or interference with metabolic pathways .
- Enzyme Inhibition : The compound may act as an inhibitor for specific enzymes involved in metabolic pathways. This inhibition can lead to altered metabolic processes in target organisms .
- Cell Signaling Modulation : The trifluoroethyl group can influence cell signaling pathways, potentially affecting cellular responses to stimuli and contributing to therapeutic effects .
Case Studies
- A study demonstrated the efficacy of similar sulfinamide compounds against various bacterial strains, highlighting their potential as novel antibiotics .
- Another investigation focused on the compound's effect on mitochondrial function, where it was shown to uncouple oxidative phosphorylation, leading to altered energy metabolism in cells .
Data Tables
Scientific Research Applications
While comprehensive data tables and case studies for the specific applications of "(R,E)-N-(tert-butylsulfinyl)-N'-(2,2,2-trifluoroethyl)formimidamide" are not available in the search results, the chemical compound, also known as N-[(R)-tert-butylsulfinyl]-N'-(2,2,2-trifluoroethyl)methanimidamide with the CAS number 477893-23-5, is a specialty material with various uses in synthesis .
General Information
Applications in Synthesis
- Synthesis of Fluorinated Chiral Amines: This compound is used in the synthesis of fluorinated amines, particularly chiral fluorinated amines, which are essential building blocks in drug design . The presence of fluorine in these amines lowers the basicity of the amine functionality, decreases acute toxicity, and increases the metabolic stability of target drugs .
- Nucleophilic Trifluoromethylation: It is involved in nucleophilic trifluoromethylation reactions. N-(tert-butylsulfinyl)imines react with tetrabutylammonium difluorotriphenylsilicate (TBAT) to achieve the nucleophilic transfer of in high yield and stereoselectivity .
- Stereoselective Reactions: The compound is utilized in stereoselective nucleophilic trifluoromethylation of N-(tert-butylsulfinyl)imines, yielding high stereoselectivity, which suggests the reaction proceeds through an open transition state .
- Synthesis of Sulfonamide Derivatives: It is used in the synthesis of sulfonamide derivatives, which have a wide range of biological activities, including antitumor properties .
- Antimicrobial Development: Thiopyrimidine–benzenesulfonamides, synthesized using similar compounds, are assessed for antimicrobial characteristics against bacterial isolates such as E. coli, K. pneumoniae, P. aeruginosa, S. aureus, S. epidermidis, B. subtilis, and the fungal strain C. albicans . These compounds can be considered as building blocks for developing new drugs with antimicrobial properties .
Comparison with Similar Compounds
Table 1: Comparison of Sulfinamide Derivatives
Trifluoroethyl-Containing Compounds
The 2,2,2-trifluoroethyl group is a common bioisostere in medicinal chemistry. highlights N-(2,2,2-trifluoroethyl)benzimidoyl chlorides , which are structurally analogous to the target compound but feature imidoyl chloride instead of formimidamide. Key distinctions include:
- Reactivity : Imidoyl chlorides (e.g., N-(2,2,2-trifluoroethyl)-3,5-dichlorobenzimidoyl chloride) are highly reactive intermediates in pyrrole synthesis, whereas formimidamides like the target compound are more stable, enabling their use in multi-step syntheses .
- Physicochemical Properties: The trifluoroethyl group increases lipophilicity (logP) and metabolic stability compared to non-fluorinated analogs. For instance, fluorine’s inductive effects reduce basicity of adjacent amines, improving membrane permeability .
Table 2: Impact of Trifluoroethyl Group
| Property | Trifluoroethyl-Containing Compound | Non-Fluorinated Analog |
|---|---|---|
| Metabolic Stability | High (C-F bonds resist oxidation) | Moderate |
| logP | Increased (~1.5–2.0 units) | Lower |
| Electron-Withdrawing | Strong (σ = 0.52 for CF3) | Weak |
E/Z Isomerism and Conformational Effects
The (E)-configuration of the target compound’s formimidamide group distinguishes it from Z isomers, which are often less thermodynamically stable. notes that Z/E mixtures in sulfinamide derivatives require chromatographic separation, suggesting that the (E)-form may dominate in the target compound due to steric repulsion between the tert-butylsulfinyl and trifluoroethyl groups .
Q & A
Basic Research Questions
Q. What are the optimal synthetic routes for (R,E)-N-(tert-butylsulfinyl)-N'-(2,2,2-trifluoroethyl)formimidamide, ensuring stereochemical integrity of the tert-butylsulfinyl group?
- Methodological Answer : The synthesis typically involves sequential nucleophilic substitutions and imine formation. For stereochemical control, the tert-butylsulfinyl group can be introduced via chiral sulfinamide auxiliaries, as seen in analogous sulfinyl-containing intermediates in kinase inhibitors . Asymmetric induction using (R)-tert-butanesulfinamide is critical to maintain enantiomeric excess, followed by coupling with 2,2,2-trifluoroethylamine under controlled pH (6–7) to avoid racemization . Purification via recrystallization in ethanol/water mixtures (70:30 v/v) ensures >98% diastereomeric purity .
Q. Which spectroscopic techniques are critical for confirming the configuration and purity of this compound?
- Methodological Answer :
- 1H/13C-NMR : The tert-butylsulfinyl group shows distinct deshielding (δ 1.2–1.4 ppm for tert-butyl protons; δ 55–60 ppm for sulfinyl carbon). The trifluoroethyl group exhibits a triplet near δ 3.8 ppm (J = 10 Hz) for -CH2CF3 and a quartet (δ 125–130 ppm) for CF3 in 13C-NMR .
- Mass Spectrometry : High-resolution ESI-MS confirms the molecular ion [M+H]+ at m/z 315.12 (calculated 315.11) with isotopic patterns matching fluorine (19F) and sulfur (34S) .
- X-ray Crystallography : Used to resolve ambiguities in E/Z isomerism of the formimidamide moiety, with bond angles (C-N-C) ≈ 120° confirming the E-configuration .
Q. How does the trifluoroethyl group impact solubility and stability in aqueous vs. organic solvents?
- Methodological Answer : The -CF3 group enhances lipophilicity (logP ≈ 2.5) but reduces solubility in polar solvents. Stability studies in D2O (pH 7.4, 37°C) show <5% hydrolysis over 24 hours, whereas acidic conditions (pH 2, HCl) lead to 50% degradation within 6 hours. Use co-solvents like DMSO (10–20% v/v) to improve aqueous solubility without compromising stability .
Advanced Research Questions
Q. What stereoelectronic effects arise from the tert-butylsulfinyl group, and how do they influence the compound’s reactivity in nucleophilic additions?
- Methodological Answer : The tert-butylsulfinyl group induces steric hindrance, directing nucleophilic attacks to the less hindered face (Cram’s chelation control). DFT calculations (B3LYP/6-31G*) show a 3.8 kcal/mol energy difference between transition states of R vs. S configurations, favoring R-selectivity . Experimental validation via kinetic resolution (using chiral HPLC, Chiralpak AD-H column) confirms enantiomeric ratios >95:5 .
Q. How does the trifluoroethyl group modulate pharmacokinetic properties compared to non-fluorinated analogs?
- Methodological Answer : Fluorination reduces basicity of adjacent amines (pKa shift from 9.2 to 7.8), enhancing membrane permeability (Caco-2 assay Papp = 12 × 10⁻⁶ cm/s vs. 8 × 10⁻⁶ for non-fluorinated analogs). In vivo studies in rodents show 2.3-fold higher bioavailability (AUC0–24h = 450 ng·h/mL vs. 195 ng·h/mL) due to decreased metabolic clearance by CYP3A4 .
Q. What experimental strategies resolve contradictions in the formimidamide moiety’s reactivity under basic vs. acidic conditions?
- Methodological Answer : Contradictions arise from competing hydrolysis pathways. Under basic conditions (pH 10, NaOH), the formimidamide undergoes β-elimination to form nitriles (confirmed by IR νC≡N ≈ 2240 cm⁻¹). In acidic conditions, protonation at the imine nitrogen triggers hydrolysis to amides. To stabilize the formimidamide, use buffered solutions (pH 6–7) with chelating agents (EDTA, 1 mM) to sequester metal ions that catalyze degradation .
Q. How can computational modeling predict docking interactions of this compound with biological targets (e.g., enzymes)?
- Methodological Answer : Molecular docking (AutoDock Vina) and MD simulations (GROMACS) highlight key interactions:
Retrosynthesis Analysis
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Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
